molecular formula C31H56N8O7 B12597156 L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- CAS No. 646030-77-5

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl-

Cat. No.: B12597156
CAS No.: 646030-77-5
M. Wt: 652.8 g/mol
InChI Key: RHJYXZULZLUCCT-OOPVGHQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- is a peptide compound composed of six amino acids: L-Proline, L-prolyl, L-lysyl, L-lysyl, L-leucyl, and L-alanyl. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reductive conditions can reduce disulfide bonds between cysteine residues.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Proline, L-arginyl-L-phenylalanyl-L-prolyl-L-leucyl-L-cysteinyl-L-lysyl-L-alanyl-L-lysyl-L-glutaminyl-L-leucyl-L-seryl-L-leucyl-L-: Another peptide with a different sequence of amino acids.

    L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl-: A peptide with a similar structure but different amino acid composition.

Uniqueness

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

646030-77-5

Molecular Formula

C31H56N8O7

Molecular Weight

652.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H56N8O7/c1-19(2)18-24(29(43)35-20(3)30(44)39-17-9-13-25(39)31(45)46)38-28(42)23(11-5-7-15-33)37-27(41)22(10-4-6-14-32)36-26(40)21-12-8-16-34-21/h19-25,34H,4-18,32-33H2,1-3H3,(H,35,43)(H,36,40)(H,37,41)(H,38,42)(H,45,46)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

RHJYXZULZLUCCT-OOPVGHQCSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.